X-Pcnu

Description

Contextualization of PCNU within Contemporary Chemical Research

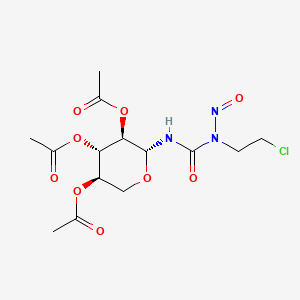

PCNU, or 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea, is a molecule of significant interest within the field of medicinal and synthetic organic chemistry. As a member of the nitrosourea (B86855) class of compounds, PCNU is part of a broader family of molecules known for their biological activity, primarily as alkylating agents. nih.gov In contemporary chemical research, the study of nitrosoureas like PCNU is driven by the desire to understand the intricate relationship between chemical structure and biological function. wikipedia.org Researchers are particularly interested in how modifications to the carrier group attached to the nitrosourea moiety influence the compound's chemical properties, such as lipophilicity, stability, and reactivity, which in turn dictate its interactions with biological macromolecules.

PCNU distinguishes itself through its unique structural composition, featuring a 2,6-dioxo-3-piperidinyl group, a derivative of glutarimide. This positions it at the intersection of nitrosourea chemistry and the study of cyclic imides, which are themselves a class of compounds with diverse biological activities. The exploration of such hybrid molecules allows chemists to investigate the synergistic or antagonistic effects of combining different pharmacophores, providing a platform for the rational design of new chemical entities with potentially novel mechanisms of action or improved chemical profiles.

Significance of PCNU in Fundamental Chemical Science

From the perspective of fundamental chemical science, PCNU is a valuable tool for probing the mechanisms of DNA alkylation. The chloroethylnitrosourea functional group is known to decompose under physiological conditions to generate reactive electrophilic species that can form covalent bonds with nucleophilic sites on DNA bases. nih.gov The study of PCNU's specific reaction pathways and the nature of the DNA adducts it forms contributes to a deeper understanding of the chemistry of DNA damage and repair.

Furthermore, the synthesis of PCNU and its analogs presents challenges and opportunities in synthetic organic chemistry. Developing efficient and stereoselective routes to these molecules can drive the innovation of new synthetic methodologies. The general synthesis of nitrosoureas involves the reaction of a suitably substituted urea with a nitrosating agent. A common pathway includes the reaction of an isocyanate with an amine to form the urea precursor, which is then subjected to nitrosation using reagents like sodium nitrite in an acidic medium. google.com

Research Objectives and Scope of Investigation for PCNU

Academic research on PCNU has been guided by several key objectives. A primary goal has been to elucidate its precise mechanism of action at the molecular level. This involves identifying the specific reactive intermediates generated upon its decomposition, characterizing the structure of the DNA adducts it forms, and understanding the kinetics of these processes. nih.gov

Another significant research objective is to explore the structure-activity relationships (SAR) within the nitrosourea class, with PCNU serving as a key data point. wikipedia.org By systematically modifying the piperidinyl-dione moiety and observing the resultant changes in chemical reactivity and biological activity, researchers aim to develop predictive models that can guide the design of new compounds with enhanced properties. oncodesign-services.com

The scope of investigation for PCNU in a purely chemical context encompasses a range of analytical and synthetic studies. This includes:

Synthesis and Characterization: Developing and refining synthetic routes to PCNU and its derivatives, and thoroughly characterizing these compounds using modern spectroscopic and analytical techniques.

Stability and Decomposition Studies: Investigating the stability of PCNU under various conditions (e.g., pH, temperature, in the presence of biomolecules) and identifying the products of its decomposition.

Mechanistic Studies: Using kinetic and spectroscopic methods to unravel the detailed mechanism of its interaction with DNA and other biologically relevant nucleophiles.

Computational Modeling: Employing computational chemistry to model the structure of PCNU, predict its reactivity, and simulate its interactions with biological targets.

Detailed Research Findings

Chemical and Physical Properties of PCNU

The physicochemical properties of PCNU are crucial for understanding its chemical behavior and for designing experimental studies.

| Property | Value |

| IUPAC Name | 1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea nih.gov |

| Molecular Formula | C₈H₁₁ClN₄O₄ nih.gov |

| Molecular Weight | 262.65 g/mol nih.gov |

| XLogP3 | 0.4 nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 262.0468825 Da nih.gov |

| Appearance | Micro-yellow solid google.com |

Solubility and Stability of PCNU

The solubility and stability of a compound are fundamental parameters that influence its handling, formulation, and reactivity.

| Solvent/Condition | Solubility/Stability Data |

| Water | < 1 mg/mL nih.gov |

| Water pH 4 | < 1 mg/mL |

| Water pH 9 | 2-3 mg/mL |

| 10% Ethanol | < 1 mg/mL |

| 95% Ethanol | 2-3 mg/mL |

| Methanol | 3-4 mg/mL |

| Chloroform | 1-3 mg/mL |

| Stability in Bulk | Stable at room temperature for 60 days. A sample stored at 60°C for 10 days showed 18% decomposition. nih.gov |

| Stability in Solution (3% methanol/water) | 4% decomposition in 1 hour, 6.5% in 3 hours, 15% in 6 hours, and 38% in 24 hours. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

58845-59-3 |

|---|---|

Molecular Formula |

C14H20ClN3O9 |

Molecular Weight |

409.77 g/mol |

IUPAC Name |

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate |

InChI |

InChI=1S/C14H20ClN3O9/c1-7(19)25-10-6-24-13(16-14(22)18(17-23)5-4-15)12(27-9(3)21)11(10)26-8(2)20/h10-13H,4-6H2,1-3H3,(H,16,22)/t10-,11+,12-,13-/m1/s1 |

InChI Key |

QMJJEUBKQJZIGH-YVECIDJPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Theoretical Frameworks and Computational Investigations of X Pcnu

Quantum Chemical Studies of PCNU

Quantum chemical studies provide a foundational understanding of PCNU's properties by examining its behavior at the electronic level. These computational methods are essential for exploring aspects of the molecule that are difficult to observe experimentally.

Electronic Structure Elucidation of PCNU

The electronic structure of PCNU is fundamental to its reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to map the electron density distribution, identify molecular orbitals, and determine key electronic properties. Studies on the broader class of nitrosourea (B86855) compounds show that the electronic environment of the N-nitroso group is critical for its biological activity. researchgate.netfrontiersin.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. For many nitrosoureas, the LUMO is localized around the nitroso group, making it susceptible to nucleophilic attack, which is a key step in its mechanism of action. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis can further reveal the nature of the chemical bonds within the PCNU structure, quantifying their ionic or covalent character. researchgate.net

Table 1: Representative Electronic Properties of Nitrosourea Compounds from DFT Calculations

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Varies with substituent groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Varies with substituent groups |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity. |

Note: Specific values for PCNU would require a dedicated computational study. The table reflects general findings for the nitrosourea class.

Reaction Pathway Analysis for PCNU Transformations

One of the most critical applications of computational chemistry to PCNU is the analysis of its reaction pathways. Nitrosoureas are known to be prodrugs that decompose under physiological conditions to yield reactive intermediates. nih.gov These intermediates are responsible for the compound's therapeutic effects. picmonic.comresearchgate.net

Theoretical calculations can model this decomposition process. The initial step is typically the abstraction of a proton, leading to the formation of an unstable diazohydroxide and an isocyanate. researchgate.net The diazohydroxide can then generate a chloroethyl diazonium ion, which is a potent alkylating agent that reacts with nucleophilic sites on DNA, primarily the O6 position of guanine. nih.govresearchgate.net Computational modeling helps to:

Calculate the activation energies for each step of the decomposition.

Identify the transition states involved in the reaction.

Determine the relative stability of intermediates and products. nih.gov

This analysis provides a detailed, step-by-step view of how PCNU transforms into its active forms, which is crucial for understanding its biological effects. acs.orgelsevierpure.com

Spectroscopic Feature Prediction for PCNU

Quantum chemical methods can predict various spectroscopic properties of molecules like PCNU. While experimental spectroscopy (e.g., NMR, IR) is used for structure confirmation, computational predictions can aid in the interpretation of these spectra, especially for identifying transient intermediates that are difficult to isolate. google.com

Calculations can predict:

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can help assign signals in experimental spectra to specific atoms in the molecule.

Vibrational Frequencies: Computed IR and Raman spectra show the characteristic vibrational modes of the molecule. These are particularly useful for identifying key functional groups, such as the C=O of the urea and piperidine rings, and the N-N=O stretching of the nitroso group.

By comparing predicted spectra with experimental data, researchers can confirm the structure of PCNU and its degradation products with greater confidence.

Intermolecular Interaction Modeling of PCNU in Chemical Systems

The biological activity of PCNU is mediated by its interactions with other molecules, particularly DNA and proteins. nih.gov Modeling these intermolecular interactions is key to understanding its mechanism of action. Computational methods can quantify the non-covalent forces that govern the binding of PCNU and its active metabolites to biological targets.

Studies on similar compounds have used DFT to investigate interactions with various molecular systems. researchgate.net These models can calculate interaction energies and analyze the nature of the bonds formed, such as:

Hydrogen Bonds: The urea and piperidinedione moieties of PCNU can act as hydrogen bond donors and acceptors.

Techniques like Non-Covalent Interaction (NCI) analysis can visualize the regions of space where these weak interactions occur, providing a detailed picture of how PCNU recognizes and binds to its targets. researchgate.net

Molecular Dynamics Simulations of PCNU Systems

While quantum mechanics is excellent for studying the electronic details of a molecule, molecular dynamics (MD) simulations are used to understand its physical movements and conformational changes over time.

Conformational Landscape Analysis of PCNU

PCNU is a flexible molecule with several rotatable bonds. This flexibility means it can exist in numerous different three-dimensional shapes, or conformations. The collection of all possible conformations and their relative energies is known as the conformational landscape. MD simulations are the primary tool for exploring this landscape. heraldopenaccess.usmdpi.com

An MD simulation of PCNU would involve placing a model of the molecule in a simulated physiological environment (typically a box of water molecules) and calculating the forces on each atom. By solving Newton's equations of motion over time, the simulation tracks the trajectory of every atom, revealing how the molecule twists, turns, and folds. mdpi.com

This analysis is important for several reasons:

Identifying Stable Conformations: The simulation can identify the most energetically favorable shapes of PCNU.

Understanding Drug-Receptor Binding: The ability of PCNU to adopt a specific conformation is often crucial for it to fit into the active site of an enzyme or bind to the groove of DNA.

Revealing Dynamic Behavior: MD shows how the molecule transitions between different conformations, providing insight into its flexibility and how it might adapt its shape upon approaching a biological target.

The conformational analysis would likely focus on the torsion angles of the flexible chloroethyl-nitrosourea chain and the puckering of the piperidine ring.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| PCNU (1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea) | C₈H₁₁ClN₄O₄ | The primary subject of the article. nih.gov |

| Guanine | C₅H₅N₅O | A nucleobase in DNA, a key target for alkylation by PCNU. researchgate.net |

| Isocyanate | CHNO | A reactive intermediate formed from the decomposition of nitrosoureas. researchgate.net |

| Diazohydroxide | H₂N₂O | An unstable intermediate formed from the decomposition of nitrosoureas. researchgate.net |

| Carmustine (BCNU) | C₅H₉Cl₂N₃O₂ | A related, well-studied nitrosourea compound. wikipedia.org |

Dynamics of X-Pcnu in Solution Environments2.2.3. Ligand-Receptor Interaction Simulations Involving X-Pcnu2.3. Advanced Computational Methodologies Applied to X-Pcnu2.3.1. Density Functional Theory (DFT) Applications for X-Pcnu2.3.2. Machine Learning Approaches in this compound Research2.3.3. Multi-scale Modeling of this compound Systems

It is recommended to first establish the correct chemical identity and available research data for the compound of interest before proceeding with the generation of a detailed scientific article.

Mechanistic Investigations of X Pcnu in Chemical and Biological Systems in Vitro

Elucidation of Reaction Mechanisms Involving X-Pcnu

The fundamental understanding of a new chemical compound's behavior begins with the elucidation of its reaction mechanisms. This involves a detailed study of how this compound transforms in the presence of other reagents, including the energetic changes and the transient species that are formed and consumed during the reaction.

Kinetics and Thermodynamics of this compound Reactions

The study of kinetics focuses on the rate of chemical reactions, while thermodynamics deals with the energy changes that occur. khanacademy.orgkhanacademy.org Together, they provide a comprehensive picture of the feasibility and speed of a reaction. For a hypothetical reaction involving this compound, key parameters would be determined as outlined in the table below.

| Parameter | Description | Significance for this compound |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | Determines how quickly this compound reacts under specific conditions. A higher 'k' value indicates a faster reaction. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. youtube.com | A lower activation energy for a reaction involving this compound would suggest it proceeds more readily. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction at constant pressure. | Indicates whether a reaction of this compound is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). |

| Entropy of Reaction (ΔS) | The change in the degree of disorder or randomness of a system during a reaction. | A positive ΔS suggests an increase in disorder, which can be a driving force for the reaction of this compound. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work during a reaction. It combines enthalpy and entropy (ΔG = ΔH - TΔS). | A negative ΔG indicates a spontaneous (thermodynamically favorable) reaction for this compound. khanacademy.org |

These parameters are typically determined through a series of experiments where reaction conditions such as temperature, pressure, and reactant concentrations are systematically varied.

Identification of Intermediates and Transition States of this compound Reactions

Chemical reactions rarely proceed in a single step from reactants to products. They often involve the formation of transient species known as intermediates and pass through high-energy configurations called transition states. organicchemistrytutor.comreddit.com

Intermediates: These are relatively stable chemical species that are formed in one step of a reaction mechanism and consumed in a subsequent step. masterorganicchemistry.com They represent local energy minima on a reaction coordinate diagram. youtube.com For this compound, identifying intermediates would involve techniques like spectroscopy (NMR, IR, Mass Spectrometry) to trap and characterize these short-lived molecules.

Transition States: A transition state is a very short-lived, high-energy arrangement of atoms that occurs at the peak of the energy barrier between reactants and products. masterorganicchemistry.comsolubilityofthings.com It represents the point of maximum energy along the reaction pathway and cannot be isolated. masterorganicchemistry.com The structure of the transition state for a reaction involving this compound would be inferred from kinetic data and computational modeling.

Understanding the intermediates and transition states is crucial for proposing a detailed, step-by-step reaction mechanism. youtube.com For instance, in a nucleophilic substitution reaction, determining whether the mechanism is SN1 or SN2 depends on the identification of a carbocation intermediate (in SN1) or a pentacoordinate transition state (in SN2). libretexts.orgbyjus.com

In Vitro Mechanistic Studies of this compound's Biological Interactions

To understand the potential biological effects of this compound, it is essential to investigate its interactions with biological molecules and cellular systems in a controlled laboratory setting (in vitro).

Molecular Target Engagement Studies of this compound

These studies aim to identify the specific biomolecules (e.g., proteins, nucleic acids) with which this compound directly interacts. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be employed to measure the binding affinity and kinetics of this compound to its potential targets.

| Technique | Principle | Information Gained for this compound |

| Affinity Chromatography | Separation based on specific binding interactions. | Identification of proteins or other biomolecules that bind to an immobilized this compound. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding. | Real-time kinetics of this compound binding to a target, including association and dissociation rate constants. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Thermodynamic parameters of binding, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

Cellular Pathway Modulation by this compound (In Vitro Models)

Once a molecular target is identified, the next step is to understand how the interaction of this compound with this target affects cellular signaling pathways. This is typically studied using cultured cells. For example, if this compound were found to interact with a key protein in a signaling cascade, researchers would investigate the downstream effects of this interaction. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be used to measure changes in protein levels, gene expression, and pathway activity in response to this compound treatment.

Enzyme-Substrate Interactions with this compound (In Vitro)

If the molecular target of this compound is an enzyme, detailed kinetic studies are performed to characterize the nature of the interaction. These studies determine whether this compound acts as an inhibitor, activator, or a substrate for the enzyme.

| Type of Interaction | Description | Experimental Determination |

| Competitive Inhibition | This compound binds to the active site of the enzyme, preventing the substrate from binding. | Michaelis-Menten kinetics would show an increase in the apparent Km with no change in Vmax. |

| Non-competitive Inhibition | This compound binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity. | Michaelis-Menten kinetics would show a decrease in Vmax with no change in Km. |

| Uncompetitive Inhibition | This compound binds only to the enzyme-substrate complex. | Michaelis-Menten kinetics would show a decrease in both Vmax and Km. |

| Enzyme Activation | This compound binds to the enzyme and increases its catalytic activity. | Enzyme assays would show an increased rate of product formation in the presence of this compound. |

| Substrate | This compound is chemically modified by the enzyme. | The disappearance of this compound and the appearance of a new product would be monitored over time. |

By systematically conducting these mechanistic investigations, a comprehensive understanding of the chemical and biological properties of a novel compound like this compound can be established.

Structure-Activity Relationship (SAR) Studies for this compound Analogs (Academic Focus)

The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for the rational design of new therapeutic agents with enhanced efficacy and selectivity. For analogs of this compound, a class of compounds analogous to nitrosoureas, SAR studies have been pivotal in elucidating the chemical features crucial for their cytotoxic effects and in developing novel derivatives with improved anticancer properties. These investigations, primarily conducted in academic settings, focus on modifying the core nitrosourea (B86855) structure to understand and optimize its interaction with biological targets.

Nitrosoureas are a class of alkylating agents that exert their cytotoxic effects primarily through the alkylation of DNA. researchgate.netijrpc.com The quintessential chemical feature of this class is the (2-chloroethyl)nitrosourea moiety, which is essential for its anticancer activity. ijrpc.com Upon non-enzymatic decomposition in the cellular environment, these compounds generate reactive intermediates, including a 2-chloroethyl carbonium ion. nih.gov This electrophilic species can alkylate various nucleophilic sites on DNA bases, leading to the formation of DNA interstrand cross-links. nih.govnih.gov These cross-links prevent DNA replication and transcription, ultimately triggering cell death. Another product of decomposition, an organic isocyanate, can carbamoylate proteins, which may also contribute to cytotoxicity by inactivating DNA repair enzymes. nih.gov

Academic research has systematically modified the nitrosourea scaffold to probe the effects of different substituents on chemical stability, lipophilicity, DNA alkylating efficiency, and the ability to overcome drug resistance. A significant challenge in nitrosourea chemotherapy is the cellular repair of DNA damage by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), which removes alkyl groups from the O⁶ position of guanine, thereby diminishing the therapeutic efficacy of the drugs. nih.govnih.gov

Detailed Research Findings

A key strategy in academic research to enhance the efficacy of nitrosourea analogs involves the development of "combi-nitrosourea" prodrugs. These molecules are designed to not only deliver the DNA-damaging agent but also to simultaneously inhibit the AGT repair mechanism. An exemplary case is the synthesis of N-(2-chloroethyl)-N′-2-(O⁶-benzyl-9-guanine)ethyl-N-nitrosourea (BGCNU), which incorporates both an O⁶-benzylguanine (O⁶-BG) moiety, a known AGT inhibitor, and a chloroethylnitrosourea (CENU) pharmacophore. nih.gov

In vitro studies demonstrated that BGCNU exhibited significantly higher cytotoxicity against human glioma cell lines compared to clinically used nitrosoureas like ACNU (Nimustine) and BCNU (Carmustine). nih.govnih.gov The effect was particularly pronounced in cell lines with high expression levels of AGT. In these AGT-proficient cells, BGCNU treatment led to substantially higher levels of DNA interstrand cross-links than ACNU or BCNU, indicating that the released O⁶-BG derivative effectively inhibited AGT activity, thus potentiating the cytotoxic effect of the nitrosourea moiety. nih.govnih.gov

The table below presents the cytotoxic activity (IC₅₀ values) of BGCNU compared to BCNU and ACNU in human glioma cell lines with different AGT expression levels.

| Compound | SF126 (AGT-) IC₅₀ (μM) | SF767 (AGT+) IC₅₀ (μM) | SF763 (AGT+) IC₅₀ (μM) |

|---|---|---|---|

| BGCNU | 15.8 ± 2.1 | 22.5 ± 1.9 | 35.6 ± 3.5 |

| BCNU | 19.2 ± 1.5 | 145.8 ± 11.2 | 251.6 ± 20.3 |

| ACNU | 25.6 ± 2.3 | 210.5 ± 15.8 | 340.7 ± 25.1 |

Data sourced from studies on novel combi-nitrosourea prodrugs. nih.gov

Further SAR studies have explored modifications of the substituent on the nitrogen atom that is not attached to the nitroso group. The nature of this substituent significantly influences the drug's lipophilicity and, consequently, its ability to cross the blood-brain barrier, a desirable trait for treating brain tumors. nih.gov For instance, the substitution of a cyclohexyl group (in Lomustine, CCNU) or a methylcyclohexyl group (in Semustine, methyl-CCNU) enhances lipophilicity. nih.gov

The development of 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU) represents another avenue of SAR investigation. In preclinical in vivo models using human glioma xenografts, SarCNU demonstrated superior antitumor activity compared to BCNU. aacrjournals.org This suggests that modifications at this position can lead to analogs with an enhanced therapeutic index.

Replacing the chloroethyl group with a fluoroethyl moiety has also been investigated. Studies on N-(2-fluoroethyl)-N-nitrosoureas showed that these analogs retained significant anticancer activity against murine tumors, with efficacy comparable to their chloroethyl counterparts. nih.gov This indicates that while the haloethyl group is critical, the specific halogen can be varied to potentially modulate activity and toxicity.

The table below summarizes the structural modifications and their observed impact on the anticancer activity of select this compound analogs.

| Analog | Key Structural Modification | Impact on In Vitro Activity / Key Finding |

|---|---|---|

| BCNU (Carmustine) | Two 2-chloroethyl groups on each urea nitrogen. ijrpc.com | Standard bifunctional alkylating agent; activity is reduced by AGT. nih.gov |

| Lomustine (CCNU) | One 2-chloroethyl group and one cyclohexyl group. ijrpc.com | Increased lipophilicity, allowing it to cross the blood-brain barrier. nih.gov |

| BGCNU | Combines a CENU pharmacophore with an O⁶-benzylguanine (AGT inhibitor) moiety. nih.gov | Significantly higher cytotoxicity in AGT-proficient cancer cells by overcoming drug resistance. nih.gov |

| SarCNU | Features a sarcosinamide substituent. aacrjournals.org | Demonstrated enhanced antitumor activity against human glioma xenografts compared to BCNU. aacrjournals.org |

| Fluoroethylnitrosoureas | Substitution of the chloroethyl group with a fluoroethyl group. nih.gov | Retained significant anticancer activity, comparable to chloroethyl analogs. nih.gov |

Advanced Analytical Techniques for X Pcnu Characterization and Quantification in Research

Spectroscopic Methods for PCNU Analysis

Spectroscopic techniques provide valuable information about the chemical structure, functional groups, and molecular interactions within PCNU.

Nuclear Magnetic Resonance (NMR) Spectroscopy of PCNU

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and composition of polymers like PCNU. By analyzing the chemical shifts, splitting patterns, and intensities of signals in NMR spectra, researchers can identify the different types of protons and carbon atoms present in the polycarbonate and polyurethane segments of PCNU. This helps in confirming the successful synthesis of the polymer and determining the ratio of the different monomers incorporated. While direct specific data for PCNU polymer NMR shifts were not detailed in the search results, NMR is a standard technique for analyzing the structure of polyurethanes science.gov. Studies involving PCNU have utilized NMR to characterize related compounds, demonstrating the applicability of this technique in understanding the chemical environment of components within PCNU systems scholaris.ca.

Mass Spectrometry (MS) Applications for PCNU

Mass Spectrometry (MS) can be applied in PCNU research in several ways, although direct MS of the high-molecular-weight polymer itself is challenging. MS is particularly useful for analyzing the components used in PCNU synthesis, characterizing degradation products, or studying interactions of PCNU with biological molecules. For instance, mass spectrometry-based proteomics has been employed to study protein expression patterns of cells in contact with PCNU surfaces, providing insights into the material's biocompatibility and cellular responses researchgate.netuq.edu.au. While Gas Chromatography-Mass Spectrometry (GC-MS) was mentioned in the context of analyzing the nitrosourea (B86855) compound PCNU nih.govaacrjournals.org, for the polymer PCNU, MS techniques are more likely applied to analyze smaller volatile or semi-volatile compounds related to its synthesis or degradation.

Infrared (IR) and Raman Spectroscopy of PCNU

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques widely used for the characterization of polyurethanes, including PCNU. These methods provide information about the functional groups present and the molecular vibrations within the polymer structure. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify key functional groups such as urethane (B1682113) linkages (N-H, C=O, C-N), carbonate groups (C=O, C-O), and aliphatic or aromatic segments depending on the specific PCNU composition science.govscholaris.caresearchgate.net. Changes in peak positions and intensities can indicate hydrogen bonding interactions, phase separation, and chemical reactions within the polymer. Raman spectroscopy offers similar information and is particularly useful for studying the vibrational modes of the polymer backbone and can be applied to analyze samples in various states, including solid or film form science.govgoogle.com. Both techniques are valuable for confirming the chemical structure and assessing the purity of synthesized PCNU materials.

Chromatographic Techniques for PCNU Analysis

Chromatographic techniques are primarily used for separating and analyzing components within a mixture. For polymers like PCNU, chromatography is often employed to determine molecular weight distribution or to analyze related smaller molecules.

Gas Chromatography (GC) of Volatile X-Pcnu Forms

Gas Chromatography (GC) is a widely used separation technique for the analysis of volatile and semi-volatile chemical compounds agroparistech.fr. The principle involves separating components of a mixture based on their differential partitioning between a mobile gas phase and a stationary phase within a chromatographic column agroparistech.fr. For this compound, if it exists in volatile or semi-volatile forms, GC can be employed to separate these forms from a complex sample matrix.

The process typically involves introducing a vaporized sample containing this compound into the GC system. The sample is carried by an inert carrier gas (the mobile phase) through a heated column agroparistech.fr. The column contains a stationary phase, which can be a liquid coated on a solid support or a solid adsorbent agroparistech.fr. Components of the sample interact with the stationary phase to varying degrees based on their volatility, polarity, and molecular weight, leading to their separation as they travel through the column. A detector at the end of the column generates a signal proportional to the amount of each separated compound agroparistech.fr.

GC is valuable for both qualitative and quantitative analysis of volatile this compound forms. Qualitative analysis involves identifying compounds based on their retention times compared to standards. Quantitative analysis is performed by measuring the area or height of the peaks in the chromatogram, which is proportional to the concentration of the analyte researchgate.net. The effectiveness of GC for this compound would depend on its thermal stability and volatility.

Hyphenated Chromatography-Mass Spectrometry for this compound

Hyphenated chromatography-mass spectrometry techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry (MS) researchgate.netnih.gov. For the analysis of this compound, particularly in complex matrices, these techniques provide enhanced specificity and sensitivity. The most common hyphenated techniques used in chemical analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netnih.govcsu.edu.au.

GC-MS is particularly useful for volatile and semi-volatile compounds, building upon the separation achieved by GC by feeding the eluent directly into a mass spectrometer researchgate.net. The mass spectrometer ionizes the separated compounds and then separates these ions based on their mass-to-charge ratio (m/z) nih.gov. This provides a mass spectrum, which is a unique fingerprint for each compound, enabling its identification by comparing the spectrum to spectral libraries nih.gov. GC-MS allows for both the identification and quantification of volatile this compound forms, even in trace amounts within complex mixtures researchgate.netmdpi.com.

LC-MS is suitable for the analysis of non-volatile and thermally labile compounds, which are not amenable to GC ub.edu. LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase ub.edu. The eluent from the LC column is then introduced into a mass spectrometer via an interface ub.edu. LC-MS is widely applied for the characterization and quantification of a broad range of chemical compounds, including those that may be polar or have high molecular weights ub.edu. For this compound, LC-MS would be the preferred technique if it exists in non-volatile forms. High-resolution mass analyzers, such as time-of-flight (TOF) or Fourier transform mass spectrometers, coupled with chromatography, can provide accurate mass measurements for determining the elemental composition of this compound and its related compounds ub.edu. Tandem MS (MS/MS) capabilities, often found in triple quadrupole instruments, allow for fragmentation of the parent ion of this compound, providing structural information crucial for unequivocal identification and selective quantification in complex samples nih.govub.edu.

Electrochemical Techniques for this compound Characterization

Electrochemical techniques involve the study of chemical reactions that involve electron transfer (redox reactions) by measuring electrical parameters such as current, voltage, and impedance solubilityofthings.comnews-medical.netsciencegears.com.au. These techniques can provide valuable insights into the redox behavior, concentration, and reaction kinetics of electroactive compounds news-medical.netsciencegears.com.au. If this compound is an electroactive compound, meaning it can be oxidized or reduced under applied potential, electrochemical techniques can be applied for its characterization and quantification solubilityofthings.compodhikaiscientific.com.

Various electrochemical methods exist, including voltammetry, potentiometry, and impedance spectroscopy solubilityofthings.compodhikaiscientific.comlibretexts.org. Voltammetry involves applying a varying potential to an electrode and measuring the resulting current, which can provide information about the redox potentials and concentrations of electroactive species news-medical.netlibretexts.org. Potentiometry measures the potential of an electrochemical cell under static conditions and can be used for quantitative analysis libretexts.org. Electrochemical impedance spectroscopy (EIS) measures the impedance of a system over a range of frequencies, revealing information about reaction kinetics and mass transport solubilityofthings.com.

The application of electrochemical techniques to this compound would involve designing an appropriate electrochemical cell with suitable working, reference, and counter electrodes news-medical.net. By applying specific potential waveforms or currents and measuring the response, researchers can gain insights into this compound's electrochemical properties, such as its oxidation or reduction potentials, the number of electrons transferred in the redox process, and its diffusion coefficient news-medical.netsciencegears.com.au. These parameters can be used for both qualitative identification (based on redox potentials) and quantitative determination (based on current or charge) of this compound.

Microscopy and Imaging Techniques Applied to this compound Systems

Microscopy and imaging techniques provide visual information about the morphology, structure, and spatial distribution of chemical compounds and systems at various scales tricliniclabs.comamericanlaboratory.com. When applied to this compound, these techniques can offer insights into its physical form, how it interacts with other components in a mixture or matrix, and its distribution within a sample americanlaboratory.com.

Optical microscopy, while offering lower resolution compared to electron microscopy, can be useful for examining larger particles or crystals of this compound, observing its morphology, color, and potentially its behavior in different solvents or conditions tricliniclabs.com. Polarized light microscopy can provide information on the crystallinity of this compound tricliniclabs.com.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer much higher resolution, enabling the visualization of this compound at the micro- and nanoscale americanlaboratory.comthermofisher.comucla.edu. SEM provides detailed surface topography and morphology information thermofisher.com. TEM can provide insights into the internal structure, crystallinity, and particle size of this compound, particularly if it exists in solid or particulate form americanlaboratory.comthermofisher.com. Hyphenated techniques like SEM- energy dispersive X-ray spectroscopy (EDS) or TEM-EDS can provide elemental composition information from specific areas of a sample containing this compound, helping to confirm its presence and understand its distribution in a mixed system americanlaboratory.comthermofisher.com.

Microscopy and imaging techniques are complementary to spectroscopic and chromatographic methods, providing spatial context and visual evidence that can support findings from other analytical techniques when characterizing this compound in various research applications.

Comparative Research Studies Involving X Pcnu

Comparison of Synthetic Routes to X-Pcnu and Analogs

Comprehensive comparative studies detailing various synthetic routes specifically for this compound (Rpcnu) and its direct analogs were not extensively found in the provided search results. Research in this area would typically involve comparing different chemical pathways, reaction conditions, yields, and the purity of the resulting compounds to determine the most efficient and scalable synthesis methods. Given the classification of this compound as a nitrosourea (B86855), synthetic approaches might share common methodologies with the synthesis of other compounds in this class, such as the nitrosation of a precursor urea. However, specific comparative data on different routes for this compound itself is not available in the search snippets.

Comparative Mechanistic Investigations of this compound with Related Chemical Entities

Mechanistic investigations of chemical compounds aim to understand the step-by-step processes by which they react or exert their effects. While this compound is listed alongside other nitrosoureas like BCNU and CCNU colorado.eduscribd.comudocz.comudocz.comscribd.com, detailed comparative mechanistic studies specifically contrasting this compound's mechanism of action with these related entities were not provided in the search results. Nitrosoureas are generally known for their ability to alkylate DNA and carbamoylate proteins, contributing to their biological activity. Comparative mechanistic studies would typically delve into the specifics of reaction kinetics, identification of intermediates, and the nature of interactions with biological targets, highlighting similarities and differences among related compounds. The available information identifies this compound in contexts related to membrane permeability colorado.eduscribd.comudocz.comudocz.comscribd.com, which could be relevant to its cellular uptake and interaction, but detailed comparative mechanistic data is not present.

Analysis of this compound’s Interactions in Different Biological Systems (In Vitro)

Analysis of a compound's interactions in different biological systems in vitro provides crucial insights into its potential effects at the cellular and molecular levels. The search results mention this compound in the context of membrane permeability colorado.eduscribd.comudocz.comudocz.comscribd.com, appearing in lists related to the movement of substances across cell membranes. This suggests that studies may have investigated how this compound traverses or interacts with biological membranes. However, detailed comparative analyses of this compound's interactions across a range of different in vitro biological systems, such as various cell lines or enzymatic assays, were not found in the provided snippets. Such studies would typically compare the compound's effects on cell viability, proliferation, specific protein activity, or other biological endpoints in different cellular contexts.

Structural and Reactivity Comparisons of this compound Derivatives

Understanding the relationship between the structure of a compound and its reactivity is fundamental in chemistry. Structural and reactivity comparisons of a parent compound like this compound with its derivatives would involve examining how modifications to the chemical structure influence its chemical behavior and potential biological activity. While the existence of this compound is confirmed chemicalregister.com, and its relation to other nitrosoureas is noted colorado.eduscribd.comudocz.comudocz.comscribd.com, specific details regarding the synthesis, structure, and reactivity of this compound derivatives, or comparative studies thereof, were not present in the search results. Research in this area would typically involve synthesizing a series of derivatives, characterizing their structures using techniques like NMR or mass spectrometry, and comparing their reactivity in various chemical or biological assays to establish structure-activity relationships.

Future Research Directions and Challenges for X Pcnu Studies

Emerging Methodologies in X-Pcnu Synthesis

Developing efficient and selective synthetic routes for this compound and its derivatives remains a key challenge and an active area of research. The synthesis of nitrosoureas can be complex, often involving challenges related to chemical stability, isomerism, and competing reactivity acs.org. Novel strategies are needed to overcome these hurdles and improve yields and purity.

One area of focus is the development of methods for preparing N-nitrosamine drug substance-related impurities (NDSRIs), which shares synthetic challenges with nitrosoureas, including variable chemical stability acs.org. Exploring new nitrosation methodologies that minimize side product formation, such as aromatic C-nitro and C-nitroso compounds, is crucial, as these can be mutagenic impurities acs.org.

Furthermore, the synthesis of molecular combinations incorporating nitrosourea (B86855) moieties with other therapeutic agents, like 5-fluorouracil, has been explored to potentially improve antitumor effects acs.org. Developing novel synthetic routes for such complex molecules, ensuring the correct N-nitroso isomer is formed exclusively, is an ongoing challenge acs.org. Techniques like low-temperature hydrazinolysis and reaction with specific carbamate (B1207046) reagents have been utilized in the synthesis of these combined molecules acs.org.

In the context of polycarbonate-based polyurethanes (PCNU), emerging methodologies involve the in situ polymerization and cross-linking during processes like electrospinning to create novel materials for applications such as tissue engineering researchgate.netscispace.com. This method can generate 3D co-electrospun nanofiber matrices with tailored chemical and physical properties researchgate.net. However, ensuring complete vinyl group polymerization during in-flight cross-linking is important to avoid toxicity scispace.com.

Advanced Theoretical and Computational Predictions for this compound

Theoretical and computational methods play a vital role in understanding the properties, reactivity, and behavior of compounds like this compound. Future research will increasingly leverage advanced computational techniques to gain deeper insights.

Studies using Density Functional Theory (DFT) calculations, such as the B3LYP method with various basis sets, can determine molecular structures and properties like atomic charges aip.org. Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure and bonding within the molecule aip.org.

Computational studies have also focused on the internal rotation of nitrosoureas and its relationship to their toxicological profiles worldscientific.com. Theoretical calculations can predict the stability of different conformers (e.g., E and Z isomers) and the energy barriers for isomerization worldscientific.comresearchgate.net. These predictions can help understand the compounds' behavior in biological systems worldscientific.com.

Furthermore, computational chemistry can be applied to study the interaction of nitrosoureas with other molecules, such as polyoxometalates worldscientific.com, and their adsorption on nanomaterials for potential drug delivery applications worldscientific.com. Advanced simulations can also investigate the biodegradation mechanisms of nitrosoureas and identify key fragments involved in decomposition nih.gov. The role of transport properties and lipophilicity in the initial stages of biological effects can also be explored computationally nih.gov.

Computational materials science is also relevant in the context of PCNU-based materials, utilizing techniques like large-scale atomistic simulations and machine learning to understand and predict material properties nu.edu.kz.

Novel Mechanistic Insights into this compound's Interactions (In Vitro)

Understanding the detailed mechanisms of how this compound interacts at the cellular and molecular level is crucial for assessing its potential applications and challenges. In vitro studies are essential for this purpose.

Research on nitrosoureas has focused on their interactions with DNA, including alkylation and the induction of DNA strand cross-linking, which are considered key to their cytotoxic activity tandfonline.compsu.edu. Future in vitro studies can aim to gain more detailed insights into the specific sites of alkylation and the role of repair enzymes like O⁶-alkylguanine-DNA-alkyltransferase (AGT) in resistance acs.org. Novel combi-nitrosourea prodrugs are being developed to overcome AGT-mediated chemoresistance, and in vitro studies are needed to evaluate their mechanisms of action tandfonline.com.

In vitro evaluation of novel nitrosourea derivatives against various cancer cell lines is a standard approach to assess their cytotoxic activity nih.govexp-oncology.com.ua. Future research can explore the mechanisms behind observed differences in potency compared to existing compounds nih.gov. Studies can also investigate how these compounds affect cell cycle progression, including accumulation in specific phases and the induction of mitotic nondisjunction and polyploidy aacrjournals.org.

Beyond direct cytotoxicity, in vitro studies can explore other cellular interactions. For example, research on PPy-PCNU composites has shown their biocompatibility and ability to promote cell elongation and synchronous contraction of cardiomyocytes in vitro researchgate.netresearchgate.net. Future studies can delve deeper into the specific interactions between these materials and different cell types, investigating how material properties influence cellular behavior researchgate.netresearchgate.net.

Investigating cellular interactions with the surrounding microenvironment in vitro is also a growing area, particularly in the context of tissue engineering and disease progression plos.orgpnas.org. Advanced in vitro models, such as organ-on-a-chip platforms, can provide more physiologically relevant environments to study this compound's interactions researchgate.net.

Development of Next-Generation Analytical Tools for this compound Research

Accurate and sensitive analytical techniques are fundamental to this compound research, from synthesis and characterization to studying its behavior in complex matrices. Future efforts will focus on developing more advanced tools.

Current analytical methodologies for nitrosoureas include spectroscopic, chromatographic (HPLC, GC), and electroanalytical techniques tandfonline.comnih.gov. However, challenges remain, such as achieving sufficient sensitivity for trace analysis in biological samples and dealing with matrix interference and degradation of unstable intermediates tandfonline.comoup.com.

Future research needs to address the low sensitivity of traditional methods, which may not detect nitrosourea levels in the parts per billion or parts per trillion range tandfonline.com. Advancements in equipment and techniques are required to exceed current limits of detection tandfonline.com.

Hybrid analytical techniques hold promise for enhancing selectivity and sensitivity tandfonline.comnih.gov. Exploring the potential of miniaturization and enhanced sample preparation methods can also improve analytical performance tandfonline.com. Techniques like HPLC-UV, HPLC-EC, and the Griess Test have been used for nitrosourea analysis, but there is a continuous need for more rapid, convenient, and inexpensive methods for trace level determination in biological media oup.com.

For PCNU-based materials, advanced analytical techniques are needed to characterize their properties, including fiber morphology, cross-linking efficiency, surface nature, and degradation profiles researchgate.net. Techniques like SEM, STEM, and methods to determine vinyl monomer conversion are important scispace.comresearchgate.net.

The development of next-generation analytical tools will be crucial for overcoming the challenges associated with the chemical instability and reactivity of nitrosoureas, which can complicate their handling and quantification tandfonline.com.

Interdisciplinary Research Opportunities with this compound

Research on this compound, encompassing both nitrosourea aspects and potentially PCNU material science applications, offers significant opportunities for interdisciplinary collaboration.

The study of nitrosoureas as potential therapeutic agents necessitates collaboration between chemists, pharmacologists, biologists, and medical researchers. Understanding their synthesis, mechanisms of action, and effects on biological systems requires expertise from multiple fields nih.govtandfonline.comnih.govexp-oncology.com.uatandfonline.com.

In the context of PCNU as a biomaterial, interdisciplinary research involving materials science, engineering, and clinical medicine is essential for developing applications like tissue engineering scaffolds and biomedical devices researchgate.netscholaris.caontosight.ai. Collaborations in microfluidics and biomaterials science are revolutionizing biomedical research, offering new platforms for drug delivery and tissue engineering researchgate.net.

Theoretical and computational studies of this compound benefit from collaborations between chemists, physicists, and computer scientists worldscientific.comnu.edu.kznortheastern.edu. Applying advanced computational techniques, including AI and machine learning, to predict properties and understand mechanisms requires expertise across these disciplines nu.edu.kznu.edu.omnu.edu.pk.

The development of advanced analytical tools for this compound research also involves interdisciplinary efforts between chemists, engineers, and potentially computer scientists for data analysis and instrument control tandfonline.comfsu.eduswinburne.edu.au.

More broadly, research on compounds like this compound can be integrated into interdisciplinary programs focusing on areas such as drug discovery and development, novel materials and nanotechnology, and the convergence of biology with data science and engineering nu.edu.omnu.edu.kznu.edu.kznih.govnu.edunorthwestern.edunuprobolinggo.or.id. These collaborations are vital for translating fundamental research findings into practical applications and addressing complex scientific and societal challenges nu.edu.omnih.gov.

Q & A

Basic Research Questions

Q. How to formulate a focused and testable research question for studying X-Pcnu?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Specific chemical or biological systems involving this compound.

- Intervention: Synthesis methods or experimental treatments.

- Comparison: Alternative compounds or control groups.

- Outcome: Measurable properties (e.g., stability, reactivity).

Ensure the question addresses gaps in existing literature and aligns with feasible experimental protocols .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

Use academic databases (e.g., PubMed, Google Scholar) with Boolean operators (e.g., "this compound AND synthesis NOT commercial").

Prioritize peer-reviewed journals and avoid non-peer-reviewed sources like .

Extract data into a structured table for comparison:

| Study | Methodology | Key Findings | Gaps Identified |

|---|---|---|---|

| [Ref] | Solvothermal synthesis | 89% purity | No scalability analysis |

Validate findings through citation tracking (e.g., "Cited By" in Google Scholar) .

Q. How to design controlled experiments for analyzing this compound's physicochemical properties?

- Methodological Answer :

- Define independent variables (e.g., temperature, solvent type) and dependent variables (e.g., yield, crystallinity).

- Include replication (≥3 trials) and negative/positive controls (e.g., solvent-only groups).

- Use statistical tools (e.g., ANOVA) to predefine significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound's stability?

- Methodological Answer :

Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability).

Error Analysis : Quantify measurement uncertainties (e.g., ±0.5% for HPLC purity).

Contextual Review : Re-examine experimental conditions (e.g., humidity levels during synthesis) that may explain discrepancies.

Example contradiction resolution workflow:

![Contradiction Workflow: Data Collection → Method Comparison → Contextual Analysis → Revised Hypothesis] .

Q. What methodologies optimize reaction variables in this compound synthesis?

- Methodological Answer :

- Apply Design of Experiments (DOE) to test variable interactions (e.g., Taguchi methods for orthogonal arrays).

- Use response surface models (RSM) to predict optimal conditions (e.g., 120°C, 12h reaction time).

- Validate with machine learning algorithms (e.g., random forests) to identify non-linear relationships .

Q. How to validate hypothesized mechanisms of this compound's biological activity?

- Methodological Answer :

Computational Modeling : Use DFT (Density Functional Theory) to simulate molecular interactions.

In Vitro/In Vivo Cross-Validation : Compare computational predictions with cell-based assays (e.g., IC50 values).

Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C) to trace metabolic pathways.

Example validation table:

| Hypothesis | Computational Result | Experimental Result | Conclusion |

|---|---|---|---|

| Binding to Protein X | ΔG = -8.2 kcal/mol | IC50 = 2.3 µM | Supported |

Methodological Considerations

- Avoiding Ambiguity : Reframe broad questions (e.g., "Is this compound effective?") into specific inquiries (e.g., "How does this compound's halogen substitution affect binding affinity?") .

- Ethical Compliance : Secure institutional approvals for studies involving hazardous materials or biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.